molecular formula C17H19NO3S2 B15193059 (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate CAS No. 2020375-99-7

(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate

Cat. No.: B15193059
CAS No.: 2020375-99-7
M. Wt: 349.5 g/mol
InChI Key: GYDFTKNRHZMENP-CYBMUJFWSA-N
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Description

(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety, a hydroxy group, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of quinuclidine derivatives with thiophene-based reagents under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene rings can produce a variety of substituted thiophenes .

Scientific Research Applications

(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The quinuclidine moiety can interact with neurotransmitter receptors, while the thiophene rings may participate in electron transfer processes. These interactions can modulate various biological activities, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine derivatives: Compounds with similar quinuclidine structures but different functional groups.

    Thiophene derivatives: Compounds with thiophene rings but different substituents.

Uniqueness

(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of its quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

CAS No.

2020375-99-7

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m1/s1

InChI Key

GYDFTKNRHZMENP-CYBMUJFWSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O

Origin of Product

United States

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